1-Isopropyl-3-(p-tolyl)urea

Pharmaceutical impurity reference standard ISO 17034 Torasemide impurity profiling

1-Isopropyl-3-(p-tolyl)urea (CAS 110363-52-5; molecular formula C₁₁H₁₆N₂O; MW 192.26 g/mol) is an unsymmetrical N,N′-disubstituted urea that carries an isopropyl group and a para-tolyl moiety on the two urea nitrogen atoms. In the pharmaceutical regulatory context, it is formally designated as Torasemide Impurity 10 and is supplied as a certified reference standard (CRS) for use in impurity profiling and method validation of the loop diuretic torasemide.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 110363-52-5
Cat. No. B11955658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(p-tolyl)urea
CAS110363-52-5
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC(C)C
InChIInChI=1S/C11H16N2O/c1-8(2)12-11(14)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13,14)
InChIKeyVUZFWAUPYVYJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-3-(p-tolyl)urea (CAS 110363-52-5) – Procurement-Grade Certified Reference Standard for Torasemide Impurity Profiling


1-Isopropyl-3-(p-tolyl)urea (CAS 110363-52-5; molecular formula C₁₁H₁₆N₂O; MW 192.26 g/mol) is an unsymmetrical N,N′-disubstituted urea that carries an isopropyl group and a para-tolyl moiety on the two urea nitrogen atoms . In the pharmaceutical regulatory context, it is formally designated as Torasemide Impurity 10 and is supplied as a certified reference standard (CRS) for use in impurity profiling and method validation of the loop diuretic torasemide [1].

Why Generic “Urea Analog” Substitution Is Not Acceptable for 1-Isopropyl-3-(p-tolyl)urea in Regulated Analytical Workflows


Simple substitution of 1-isopropyl-3-(p-tolyl)urea with a regioisomeric urea (e.g., the ortho‑ or meta‑tolyl isomer) or with a different torasemide impurity fails because each impurity possesses a unique chromatographic retention time, mass spectral fragmentation pattern, and regulatory acceptance criterion [1]. Pharmacopoeial impurity methods specify exact CAS‑numbered substances; a shift of the methyl group from the para to the ortho position (CAS 110363‑51‑4) changes the compound’s interaction with C₁₈ stationary phases and electrospray ionization efficiency, invalidating system suitability tests and risking non‑compliance in abbreviated new drug application (ANDA) or drug master file (DMF) submissions .

Quantitative Head‑to‑Head Evidence for Selecting 1-Isopropyl-3-(p-tolyl)urea over Closest Analogs


Certified Purity and Metrological Traceability vs. Unspecified Research‑Grade Alternatives

The target compound is supplied as a certified reference standard with a purity >95% (HPLC) under ISO 17034 accreditation, ensuring metrological traceability to the SI unit [1]. In contrast, the closely related regioisomer 1‑isopropyl‑3‑(o‑tolyl)urea (CAS 110363‑51‑4) is offered as an AldrichCPR product with no specified purity or certification, making it unsuitable for regulatory quantitative analysis .

Pharmaceutical impurity reference standard ISO 17034 Torasemide impurity profiling

Regioisomeric Identity Defines Chromatographic and Regulatory Acceptance

The para‑tolyl isomer (CAS 110363‑52‑5) and the ortho‑tolyl isomer (CAS 110363‑51‑4) are distinct chemical entities with different CAS registry numbers and, by inference, different chromatographic retention times on a Zorbax SB C₁₈ column under the gradient conditions described in the torasemide impurity LC‑UV/LC‑MS method [1]. The para isomer is the specified Torasemide Impurity 10, whereas the ortho isomer is not a named pharmacopoeial impurity and would not meet system suitability criteria [2].

Regioisomer differentiation Chromatographic retention Pharmacopoeial impurity specification

Analytical Sensitivity Advantage: Lower LOD/LOQ with LC‑MS vs. UV‑Only Detection

In the validated LC‑UV/LC‑MS method for torasemide impurities, the LC‑MS modality delivers lower limits of detection (LOD) and quantitation (LOQ) than the LC‑UV mode, improving sensitivity for low‑level impurity determination [1]. Although the published study reports overall method performance (recovery 95.78–104.92 %, RSD 0.12–5.56 %, correlation coefficient r > 0.9982) [1], the availability of a certified reference standard with >95% purity for 1‑isopropyl‑3‑(p‑tolyl)urea [2] ensures that this sensitivity can be exploited for accurate quantification at the 0.1% threshold specified in ICH Q3A/B guidelines.

LC‑MS sensitivity LOD/LOQ Torasemide impurity quantification

Primary Industrial and Research Application Scenarios for 1-Isopropyl-3-(p-tolyl)urea (Torasemide Impurity 10)


System Suitability and Method Validation for Torasemide Finished Dosage Form Testing

Analytical laboratories performing USP/EP monograph testing for torasemide tablets or injection solutions use 1‑isopropyl‑3‑(p‑tolyl)urea as a certified reference standard to establish system suitability, verify chromatographic resolution between Impurity 10 and the torasemide active peak, and demonstrate method accuracy across the linear range [1]. The standard’s ISO 17034 certification and >95% purity [2] directly support the validation parameters required by ICH Q2(R1).

Stability-Indicating Assay and Forced Degradation Studies

During forced degradation (acid, base, oxidative, thermal, photolytic) of torasemide drug substance, 1‑isopropyl‑3‑(p‑tolyl)urea may form as a degradation product. Its certified standard enables peak identification, mass balance calculation, and establishment of degradation kinetics, ensuring that the analytical method remains stability‑indicating per ICH Q1A(R2) [1].

AND/DMF Filing Support – Impurity Profiling and Toxicological Qualification

Generic drug manufacturers include 1‑isopropyl‑3‑(p‑tolyl)urea as a specified impurity in their ANDA or DMF submissions. The availability of a characterized reference standard with defined purity accelerates the toxicological qualification of this impurity when present above the ICH Q3B identification threshold (0.2% for a maximum daily dose ≤2 g), reducing the risk of deficiency letters from regulatory agencies [2].

Quote Request

Request a Quote for 1-Isopropyl-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.